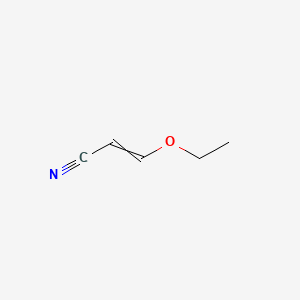

2-Propenenitrile, 3-ethoxy-

説明

Historical Development of 3-Ethoxyacrylonitrile (B1336121) Research

Early research into 3-Ethoxyacrylonitrile focused on establishing viable methods for its synthesis. One of the notable early syntheses was described in 1947 by S. M. McElvain and R. L. Clarke. google.com Their multi-stage process involved reacting the sodium salt of ethyl β-hydroxyacrylate with ethanol (B145695) in the presence of HCl to form ethyl β,β-diethoxypropionate, which was then converted to an amide and subsequently dehydrated to yield 3-ethoxyacrylonitrile as a by-product. google.com Further synthetic references appeared in academic literature, including a 1957 publication in The Journal of Organic Chemistry. chemicalbook.com Later methods described the preparation of β-ethoxyacrylonitrile through the reaction of isoxazole (B147169) with diethyl sulfate (B86663) in an alkaline solution. researchgate.net These foundational studies paved the way for its commercial availability and subsequent exploration in a wider range of chemical applications.

Significance as a Versatile Synthetic Building Block

3-Ethoxyacrylonitrile is recognized as a highly versatile C3N building block in organic synthesis. researchgate.netresearchgate.net Its utility stems from the presence of multiple reactive sites that can be selectively targeted to construct more complex molecules. It serves as a key precursor for a variety of important compounds, particularly nitrogen-containing heterocycles. google.comsigmaaldrich.com

The compound's significance is highlighted by its role in the synthesis of cytosine, a fundamental nucleobase of DNA and RNA. researchgate.netgoogle.comwhiterose.ac.uk Various synthetic routes utilize 3-ethoxyacrylonitrile or its mixture with 3,3-diethoxypropionitrile, condensing it with urea (B33335) or thiourea (B124793) to form the pyrimidine (B1678525) ring of cytosine. researchgate.netgoogle.com Beyond cytosine, its ability to be metalated allows for the introduction of alkyl groups, leading to the synthesis of 5-alkylcytosines. researchgate.net This adaptability makes it an indispensable tool in medicinal chemistry and the synthesis of biologically relevant molecules. nih.govgrowingscience.com

Overview of Key Academic Research Areas

Academic research on 3-Ethoxyacrylonitrile is primarily concentrated in a few key areas that leverage its unique chemical structure.

Synthesis of Heterocyclic Compounds: A major focus of research has been its use in synthesizing a wide array of heterocyclic systems. It is a cornerstone in the preparation of pyrimidines and their fused derivatives. orientjchem.orgwuxiapptec.comresearchgate.net For example, it reacts with amidines to form 4-aminopyrimidines. researchgate.netresearchgate.net Research has also demonstrated its application in creating more complex ring systems like pyrano[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and triazolo[4,3-a]pyrimidines. orientjchem.orgresearchgate.netscielo.org.mxnih.gov

Cycloaddition Reactions: As a polarized alkene, 3-Ethoxyacrylonitrile is an excellent substrate for cycloaddition reactions. researchgate.net It participates in 1,3-dipolar cycloadditions with nitrile oxides to produce isoxazoles. cdnsciencepub.com This type of reaction is a powerful method for constructing five-membered heterocyclic rings. evitachem.combeilstein-journals.orgmdpi.comnih.gov

Cross-Coupling Reactions: The compound is also utilized in modern cross-coupling reactions. Research has reported its use in the Heck reaction, where it is coupled with aryl bromides using a palladium complex as a catalyst. chemicalbook.comsigmaaldrich.com This demonstrates its utility in forming carbon-carbon bonds, a fundamental transformation in organic synthesis.

Precursor to Other Reagents: 3-Ethoxyacrylonitrile is also used as a starting material for other valuable synthetic intermediates. A notable example is its use in the preparation of (Z)-β-aminoacrylonitrile, further expanding its synthetic utility. chemicalbook.comsigmaaldrich.com

Table 2: Key Synthetic Applications of 3-Ethoxyacrylonitrile

| Product Class | Specific Examples | Research Area |

|---|---|---|

| Heterocycles | Cytosine and 5-Alkylcytosines | Nucleobase Synthesis |

| Pyrimidines and Aminopyrimidines | Heterocyclic Chemistry | |

| Pyrano[2,3-d]pyrimidines | Fused Heterocycle Synthesis | |

| Pyrrolo[2,3-d]pyrimidines | Fused Heterocycle Synthesis | |

| Isoxazoles | Cycloaddition Chemistry | |

| Other Reagents | (Z)-β-aminoacrylonitrile | Reagent Synthesis |

| Coupling Products | Arylated Acrylonitriles | Cross-Coupling Reactions |

Table of Compound Names

| Compound Name |

|---|

| (Z)-β-aminoacrylonitrile |

| 3,3-diethoxypropionitrile |

| 3-Ethoxyacrylonitrile |

| 4-aminopyrimidines |

| Amidine |

| Aryl bromide |

| Cytosine |

| Diethyl sulfate |

| Ethanol |

| Ethyl β,β-diethoxypropionate |

| Ethyl β-hydroxyacrylate |

| Hydrochloric acid (HCl) |

| Isoxazole |

| Nitrile oxide |

| Palladium |

| Pyrazolo[1,5-a]pyrimidines |

| Pyrano[2,3-d]pyrimidines |

| Pyrimidine |

| Pyrrolo[2,3-d]pyrimidines |

| Thiourea |

| Triazolo[4,3-a]pyrimidines |

Structure

3D Structure

特性

CAS番号 |

61310-53-0 |

|---|---|

分子式 |

C5H7NO |

分子量 |

97.12 g/mol |

IUPAC名 |

(Z)-3-ethoxyprop-2-enenitrile |

InChI |

InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h3,5H,2H2,1H3/b5-3- |

InChIキー |

HUPVIAINOSTNBJ-HYXAFXHYSA-N |

異性体SMILES |

CCO/C=C\C#N |

正規SMILES |

CCOC=CC#N |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthetic Methodologies and Process Development

Established Synthetic Routes to 3-Ethoxyacrylonitrile (B1336121)

Several classical and modern synthetic strategies have been employed to produce 3-ethoxyacrylonitrile. These methods, each with its own set of advantages and limitations, are outlined below.

Amide Dehydration Methods

The dehydration of amides to form nitriles is a fundamental transformation in organic chemistry. researchgate.netrsc.org In the context of 3-ethoxyacrylonitrile synthesis, a multi-step approach starting from the sodium salt of β-hydroxyacrylic acid ethyl ester has been described. This process involves reaction with ethanol (B145695) in the presence of HCl to form β,β-diethoxypropionic acid ethyl ester, followed by reaction with ammonia (B1221849) to produce the corresponding amide. Subsequent dehydration of this amide with a potent dehydrating agent like phosphorus pentoxide yields 3-ethoxyacrylonitrile as a by-product. google.com This pathway, however, is often complex and may result in modest yields. google.com

Modern advancements in amide dehydration often utilize milder and more efficient reagents. researchgate.netrsc.org For instance, methods employing sulfur trioxide-amine adducts in a basic medium have been developed for the dehydration of various amides to their corresponding nitriles. google.com Another approach involves the use of polymethylhydrosiloxane (B1170920) (PMHS) with catalytic amounts of zinc bromide and propylphosphonic anhydride (B1165640). researchgate.net The use of cesium fluoride (B91410) to catalyze the dehydration of primary amides via N-boroamide intermediates has also been reported as an efficient method. sioc-journal.cn

Metal Cyanide Substitution Strategies

Metal cyanide substitution reactions offer a direct route to nitrile compounds. libretexts.orgorganic-chemistry.org A notable synthesis of 3-ethoxyacrylonitrile involves a multi-step sequence starting with the reaction of chloracetaldehyde with hydrocyanic acid to form α-hydroxy-β-chloropropionitrile. This intermediate is then treated with acetic anhydride to produce α-acetoxy-β-chloropropionitrile. Pyrolysis of this compound yields β-chloroacrylonitrile, which can then react with alkali alcoholates, such as sodium ethoxide, to furnish β-alkoxyacrylonitriles like 3-ethoxyacrylonitrile. google.comgoogleapis.com This substitution of the chlorine atom by an ethoxy group is a key step in this pathway.

Etherification to Acetal (B89532) Pathways

The formation of acetals is a crucial step in several synthetic routes to 3-ethoxyacrylonitrile. One such pathway begins with the sodium salt of β-hydroxyacrylic acid ethyl ester, which is treated with ethanol and hydrochloric acid to yield β,β-diethoxypropionic acid ethyl ester. google.com This acetal-containing intermediate is then converted to the amide and subsequently dehydrated to produce 3-ethoxyacrylonitrile. google.com Another method involves the reaction of acrylonitrile (B1666552) with ethanol in the presence of a catalyst to form 3,3-diethoxypropionitrile, an acetal that is a direct precursor to 3-ethoxyacrylonitrile. google.com

A method for synthesizing glyoxal (B1671930) mono(diethyl acetal) starts from 3-ethoxyacrylonitrile. tandfonline.com The process involves the conversion of 3-ethoxyacrylonitrile to 2-bromo-3,3-diethoxypropanenitrile (B15198154) using N-bromosuccinimide in ethanol. tandfonline.com

Isoxazole-Mediated Syntheses of β-Ethoxyacrylonitrile

A significant synthetic route to β-ethoxyacrylonitrile involves the ring-opening of isoxazole (B147169). google.comdss.go.th Isoxazole itself is typically prepared from the reaction of malonic dialdehyde (B1249045) acetal with hydroxylamine (B1172632) hydrochloride. google.com The subsequent reaction of isoxazole with sodium hydroxide (B78521) leads to the formation of the sodium salt of β-hydroxyacrylonitrile. This salt is then alkylated in situ with an ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide, to produce β-ethoxyacrylonitrile. google.com While this method is effective, the starting materials can be expensive, making it less economically viable for large-scale production. google.com Research has shown that using an aqueous alcoholic solution of isoxazole directly in the reaction with diethyl sulfate can lead to high yields of a mixture containing β-ethoxyacrylonitrile. dss.go.th

The synthesis of isoxazoles, in general, can be achieved through various methods, including cycloaddition reactions. nanobioletters.comrsc.orgbeilstein-journals.orgorganic-chemistry.org

Acrylonitrile Oxidation Approaches

The direct oxidation of acrylonitrile in the presence of ethanol offers a more direct pathway to precursors of 3-ethoxyacrylonitrile. This method utilizes a catalytic system, often involving palladium chloride and a co-catalyst like cuprous chloride or cupric chloride. google.com The reaction is typically carried out at elevated temperatures, for instance at 60°C over 20 hours, to yield 3,3-diethoxypropionitrile. google.com This acetal can then be further processed to obtain 3-ethoxyacrylonitrile. The development of more advanced catalysts, such as those based on palladium chloride and heteropoly acids supported on activated carbon, aims to improve the efficiency and reduce the corrosive nature of earlier systems. google.com

Catalytic Approaches in 3-Ethoxyacrylonitrile Synthesis

Catalysis plays a pivotal role in several of the synthetic methodologies for 3-ethoxyacrylonitrile and its precursors, enhancing reaction rates and selectivity.

In the acrylonitrile oxidation method, palladium chloride is a key catalyst, often used in conjunction with copper-based co-catalysts. google.com To circumvent issues with chloride-induced corrosion, alternative oxidizing agents like polymer oxides and heteropoly acids have been explored. google.com A specific example is a catalyst system comprising palladium chloride and a P-V-Mo heteropoly acid on an activated carbon support for the acetalation of acrylonitrile with ethanol. google.com

The Heck reaction, a palladium-catalyzed cross-coupling reaction, has been reported for the reaction of 3-ethoxyacrylonitrile with aryl bromides using a tetraphosphine/palladium complex. chemicalbook.comsigmaaldrich.com

Cyanoethylation, the addition of acrylonitrile to compounds with an active hydrogen, is typically catalyzed by a base. chalmers.sewikipedia.orgorganicreactions.org

The dehydration of amides can also be achieved catalytically. Systems employing zinc bromide with propylphosphonic anhydride and polymethylhydrosiloxane have been shown to be effective. researchgate.net Furthermore, cesium fluoride has been demonstrated to catalyze the conversion of primary amides to nitriles through N-boroamide intermediates. sioc-journal.cn

Below is a table summarizing the key catalysts and reagents used in the various synthetic routes to 3-ethoxyacrylonitrile and its precursors.

| Synthetic Route | Key Reagents/Catalysts | Intermediate/Product | Reference |

| Amide Dehydration | Phosphorus pentoxide | 3-Ethoxyacrylonitrile | google.com |

| Sulfur trioxide-amine adducts | Nitriles | google.com | |

| ZnBr₂, T3P, PMHS | Nitriles | researchgate.net | |

| CsF, HBpin | Nitriles | sioc-journal.cn | |

| Metal Cyanide Substitution | NaOEt | 3-Ethoxyacrylonitrile | google.comgoogleapis.com |

| Etherification to Acetal | HCl | β,β-Diethoxypropionic acid ethyl ester | google.com |

| PdCl₂/P-V-Mo heteropoly acid | 3,3-Diethoxypropionitrile | google.com | |

| Isoxazole-Mediated Synthesis | NaOH, Diethyl sulfate/Ethyl iodide | β-Ethoxyacrylonitrile | google.com |

| Acrylonitrile Oxidation | PdCl₂, CuCl₂/Cu₂Cl₂ | 3,3-Diethoxypropionitrile | google.com |

| Heck Reaction | Tetraphosphine/Palladium complex | Arylated 3-ethoxyacrylonitrile derivatives | chemicalbook.comsigmaaldrich.com |

Palladium-Catalyzed Synthesis Protocols

Palladium catalysis has been explored for the synthesis of 3-ethoxyacrylonitrile and related compounds. One notable method involves the acetalation of acrylonitrile with ethanol. A specific patent describes a process for preparing 3,3-diethoxypropionitrile, a precursor that can be converted to 3-ethoxyacrylonitrile, using a palladium chloride/P-V-Mo heteropoly acid catalyst supported on activated carbon. google.com This reaction is conducted in a high-pressure kettle reactor. google.com

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has also been investigated for similar structures, such as the reaction of 2-substituted enol ethers with aryl bromides, suggesting potential applicability for the synthesis of derivatives of 3-ethoxyacrylonitrile. researchgate.net Furthermore, palladium-catalyzed intramolecular Hiyama coupling has been developed for synthesizing silicon-containing heterocyclic compounds, showcasing the versatility of palladium catalysts in creating complex molecular architectures from functionalized starting materials. researchgate.netrsc.org

Table 1: Parameters for Palladium-Catalyzed Acetalation of Acrylonitrile

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium chloride/P-V-Mo heteropoly acid on activated carbon | google.com |

| Reactants | Acrylonitrile and ethanol | google.com |

| Molar Ratio (Acrylonitrile:Ethanol) | 1:25 to 1:85 | google.com |

| Reaction Temperature | 50-90 °C | google.com |

| Oxygen Pressure | 0.5-2.5 MPa | google.com |

Heteropolyacid Catalysis in Ethoxyacrylonitrile Production

Heteropolyacids (HPAs) are recognized as versatile and green catalysts for various chemical transformations due to their strong acidic and redox properties. iupac.org In the context of 3-ethoxyacrylonitrile synthesis, a mixed catalyst system of palladium chloride and a P-V-Mo heteropolyacid has been patented. google.com This catalyst, supported on activated carbon, facilitates the acetalation of acrylonitrile with ethanol to produce 3,3-diethoxypropionitrile, a direct precursor. google.com

HPAs can function in different reaction media, including as solid catalysts in gas-phase reactions or in liquid-phase systems. iupac.org Their catalytic activity is influenced by their composition, including the central and addenda atoms, which affect their acidity. mdpi.com The Keggin structure is a common and well-studied type of HPA. imamu.edu.sa For instance, the conversion of biomass-derived saccharides into valuable chemicals has been effectively catalyzed by various Keggin-type HPAs. mdpi.com The reusability of HPA catalysts is a significant advantage, although leaching of the active phase can occur. researchgate.net Supporting HPAs on materials like activated carbon can enhance their stability and activity. researchgate.net

Base-Catalyzed Routes (e.g., from Ethyl Acetoacetate)

Base-catalyzed reactions represent another important route for synthesizing heterocyclic compounds, where 3-ethoxyacrylonitrile can act as a key building block. For instance, the synthesis of 4-methyl uracil (B121893) involves the reaction of ethyl acetoacetate (B1235776) with urea (B33335) in the presence of a base. wordpress.com

Ethyl acetoacetate is a classic example of an active methylene (B1212753) compound, with its α-protons being readily abstracted by a base to form a reactive enolate. wordpress.comucalgary.ca This enolate can then participate in various condensation reactions. For example, the Claisen condensation of ethyl acetate (B1210297) is a well-known method for synthesizing ethyl acetoacetate itself, using a suitable base like sodium ethoxide. chegg.com The choice of base is critical to avoid saponification of the ester. chegg.com The Knoevenagel condensation, another base-catalyzed reaction, involves the reaction of an active methylene compound with a carbonyl group. wordpress.com These principles are fundamental in the synthesis of more complex molecules from relatively simple starting materials.

Green Chemistry Principles in 3-Ethoxyacrylonitrile Synthesis

The application of green chemistry principles to the synthesis of 3-ethoxyacrylonitrile and its derivatives is crucial for developing environmentally benign and sustainable chemical processes. nih.govrroij.com Key considerations include atom economy, reaction mass efficiency, and the use of sustainable solvents. text2fa.irpandawainstitute.com

Atom Economy and Reaction Mass Efficiency Assessments

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comskpharmteco.com It is a core principle of green chemistry that aims to minimize waste at the molecular level. jocpr.com High atom economy is characteristic of reactions like additions and rearrangements, whereas substitutions and eliminations tend to have lower atom economies. primescholars.com

Development of Sustainable Solvent Systems for Synthesis

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the mass and energy consumption and waste generation. text2fa.irresearchgate.net Green chemistry promotes the use of safer, more sustainable solvents or, ideally, solvent-free conditions. researchgate.netgarph.co.uk

Reactivity and Reaction Mechanisms of 3 Ethoxyacrylonitrile

Electronic Structure and Reactive Sites of 3-Ethoxyacrylonitrile (B1336121)

The electronic characteristics of 3-ethoxyacrylonitrile are central to understanding its reactivity. The molecule is a classic example of a "push-pull" system, where the electronic effects of the substituents create a highly polarized molecular framework. thieme-connect.dedokumen.pub This polarization defines the primary sites susceptible to chemical attack. The molecule's structure as a polarized alkene makes it a versatile three-carbon building block in various organic syntheses. researchgate.net Due to the electron-withdrawing nature of the adjacent nitrile group, the hydrogen atom at the C2 position is sufficiently acidic to be removed by a strong base, enabling metalation and subsequent functionalization at this site. researchgate.netrsc.org

The defining feature of 3-ethoxyacrylonitrile's electronic structure is the pronounced polarization of its alkene and nitrile moieties. The ethoxy group (–OCH₂CH₃) at the C3 position acts as an electron-donating group through resonance (a "+R" or "push" effect), increasing the electron density of the C=C double bond. Conversely, the nitrile group (–C≡N) at the C1 position is a strong electron-withdrawing group through both inductive and resonance effects (a "-I" and "-R" or "pull" effect).

This synergistic push-pull mechanism results in a significant electronic imbalance across the molecule. The C3 carbon, attached to the ethoxy group, becomes electron-rich (nucleophilic), while the C2 carbon, adjacent to the nitrile group, becomes electron-deficient (electrophilic). This strong polarization is evident in its spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy shows a large difference in the chemical shifts (Δδ) of the olefinic protons, indicative of their disparate electronic environments. thieme-connect.dedokumen.pub

| Compound System | Structure | Olefinic Protons | Δδ (ppm) | Reference |

| Push-Pull | (E)-3-Ethoxyacrylonitrile | H-C=C-H | 2.55 | thieme-connect.dedokumen.pub |

| Capto-dative | 2-Ethoxyacrylonitrile | H₂C=C | 0.10 | thieme-connect.dedokumen.pub |

This table illustrates the significant chemical shift difference in the push-pull system of 3-ethoxyacrylonitrile compared to its capto-dative isomer, highlighting the former's strong polarization.

Addition Reactions of 3-Ethoxyacrylonitrile

The polarized nature of 3-ethoxyacrylonitrile makes it highly susceptible to a variety of addition reactions, particularly cycloadditions. It can act as a bifunctional electrophile, with its double bond serving as a reactive center for nucleophilic attack. researchgate.netthieme-connect.de

Cycloaddition reactions are a cornerstone of 3-ethoxyacrylonitrile's chemistry, providing pathways to diverse and complex cyclic molecules. It participates readily as a dipolarophile in [3+2] cycloadditions and as a dienophile in [3+3] condensations.

3-Ethoxyacrylonitrile is an effective dipolarophile in 1,3-dipolar cycloaddition reactions. It reacts with nitrile oxides, a class of 1,3-dipoles, to yield substituted isoxazoles. cdnsciencepub.com For instance, the reaction with 2,6-dichlorobenzonitrile (B3417380) oxide proceeds efficiently to form a single, specific isoxazole (B147169) isomer, demonstrating the regioselective nature of the addition. cdnsciencepub.com This reactivity is fundamental to the synthesis of specifically substituted isoxazoles, which can be further elaborated into other heterocyclic systems. cdnsciencepub.com

The compound is also utilized in the synthesis of pyrazole (B372694) derivatives through [3+2] cycloaddition pathways. researchgate.netbohrium.com For example, it can undergo cyclocondensation with hydrazonoyl chlorides or participate in microwave-assisted reactions with carbohydrazide (B1668358) compounds to produce substituted pyrazoles. bohrium.com

| Reactant 1 | Reactant 2 (Dipole) | Reaction Type | Product Type | Reference |

| 3-Ethoxyacrylonitrile | 2,6-Dichlorobenzonitrile oxide | 1,3-Dipolar Cycloaddition | Substituted Isoxazole | cdnsciencepub.com |

| 3-Ethoxyacrylonitrile | Furan-2-carbohydrazide | [3+2] Cycloaddition | 5-Amino-1H-pyrazole | bohrium.com |

| 2-Aminopyridine | 2-Cyano-3-ethoxyacrylonitrile | Cyclocondensation | 4-Imino-4H-pyrido[1,2-a]pyrimidine | vdoc.pub |

This table summarizes key cycloaddition reactions involving 3-ethoxyacrylonitrile, leading to the formation of important heterocyclic structures.

While specific studies on the photocycloaddition of 3-ethoxyacrylonitrile are not extensively detailed, the photochemical behavior of closely related acrylonitriles provides significant insight. Ethoxy-substituted acrylonitriles have been shown to undergo efficient [2+2] photocycloaddition reactions with aromatic compounds like 4-cyanoanisole. capes.gov.br The regiochemistry and efficiency of these additions are highly dependent on the substitution patterns of the reactants. capes.gov.br

Furthermore, acrylonitrile (B1666552) and its derivatives are well-known to participate in photocycloadditions with enones. The irradiation of cyclohexenones in the presence of acrylonitrile leads to the formation of bicyclo[4.2.0]octane derivatives. cdnsciencepub.comcdnsciencepub.com These reactions are proposed to proceed through a dual-path mechanism, involving either the formation of an exciplex between the triplet-excited enone and the alkene or a radical addition mechanism for electron-deficient alkenes. cdnsciencepub.comcdnsciencepub.com In other systems, such as the reaction with 5-substituted adamantan-2-ones, the photocycloaddition of acrylonitrile yields oxetane (B1205548) products. rsc.orgrsc.org

The outcomes of cycloaddition reactions involving 3-ethoxyacrylonitrile are often governed by strong regioselective and stereoselective control.

Regioselectivity: In 1,3-dipolar cycloadditions with nitrile oxides, the reaction is highly specific, yielding only one of the possible regioisomers. cdnsciencepub.com Similarly, formal [3+3] cyclocondensations with 1,3-bis(silyloxy)-1,3-butadienes to form 5-cyanosalicylates exhibit excellent regioselectivity. sorbonne-universite.fr Palladium-catalyzed α-arylation reactions are also regioselective for the C2 position, though the stereoselectivity of the resulting double bond can be variable. researchgate.net

Stereochemistry: The stereochemical outcome can be more varied. While the aforementioned 1,3-dipolar cycloaddition is stereospecific, other reactions show mixed results. cdnsciencepub.com For instance, the palladium-catalyzed α-arylation of 3-ethoxyacrylonitrile often produces a mixture of (Z) and (E) isomers, with the ratio influenced by the electronic and steric properties of the coupling partner. researchgate.net In the photocycloaddition of related acrylonitriles with cyclohexenones, the reactions proceed with only moderate stereo- and regioselectivity, typically yielding a mixture of head-to-head and head-to-tail adducts in ratios that depend on the specific substituents. cdnsciencepub.com

Michael Addition Reactions with 3-Ethoxyacrylonitrile

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated electron-withdrawing compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com 3-Ethoxyacrylonitrile readily serves as a Michael acceptor, undergoing nucleophilic attack at the β-carbon.

3-Ethoxyacrylonitrile as a Michael Acceptor

The general scheme for a Michael reaction involves the addition of a nucleophilic Michael donor to the activated alkene of the Michael acceptor, such as 3-ethoxyacrylonitrile. wikipedia.orgjkchemical.com

Diversity of Nucleophiles in Michael Additions (e.g., Enolates, Amines, Thiols)

A wide array of nucleophiles can be employed as Michael donors in reactions with activated alkenes like 3-ethoxyacrylonitrile. The choice of nucleophile is broad, encompassing carbon nucleophiles as well as heteroatom nucleophiles. masterorganicchemistry.comorganic-chemistry.org

Enolates: As classic carbon nucleophiles, enolates derived from ketones, esters (e.g., malonates), and other carbonyl compounds readily add to Michael acceptors. wikipedia.orgnih.gov This reaction is a powerful tool for constructing complex carbon skeletons.

Amines: Both primary and secondary amines are effective nucleophiles for aza-Michael additions. wikipedia.orgresearchgate.net For instance, secondary amines react with conjugated carbonyls to form 3-aminocarbonyls. wikipedia.org Lipase enzymes have even been shown to catalyze the Michael-type addition of secondary amines to acrylonitrile. rsc.org

Thiols: Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are excellent Michael donors in what is known as the thia-Michael addition. researchgate.netsrce.hr These reactions are often highly efficient for forming carbon-sulfur bonds. srce.hr

Metalation and Further Derivatization of 3-Ethoxyacrylonitrile

Beyond its role as an electrophile in Michael additions, 3-ethoxyacrylonitrile can also function as a substrate for deprotonation (metalation) at the α-carbon, creating a nucleophilic species that can be further functionalized.

Generation and Stability of 2-Lithio-3-ethoxyacrylonitrile

The α-proton of 3-ethoxyacrylonitrile, adjacent to the nitrile group, can be abstracted by a strong base to generate a stabilized carbanion. Research has shown that metalation of 3-ethoxyacrylonitrile with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at very low temperatures (e.g., -110°C) successfully generates the corresponding 2-lithio derivative. tandfonline.comresearchgate.net

The resulting 2-lithio-3-ethoxyacrylonitrile is sufficiently stable at these low temperatures to allow for subsequent reactions with electrophiles. tandfonline.comresearchgate.net However, its stability is limited; if left without a reactive electrophile, it is prone to decomposition, likely through a β-elimination pathway. tandfonline.com This necessitates careful control of reaction conditions and prompt addition of an electrophile.

Alkylation Reactions of the Lithiated Species

The nucleophilic 2-lithio-3-ethoxyacrylonitrile can react with various electrophiles, most notably in alkylation reactions. tandfonline.com This two-step sequence of metalation followed by alkylation provides a versatile method for synthesizing α-substituted-β-ethoxyacrylonitriles. These products are valuable intermediates, for example, in the synthesis of 5-alkylcytosines. tandfonline.comlookchem.com

The success of the alkylation is highly dependent on the reactivity of the electrophile. tandfonline.com Activated primary bromides, such as allyl bromide and benzyl (B1604629) bromide, as well as unbranched primary alkyl iodides, serve as effective alkylating agents. tandfonline.com Conversely, less reactive electrophiles, including primary alkyl bromides, secondary alkyl iodides, and epoxides, are not suitable as they fail to react efficiently before the lithiated nitrile decomposes. tandfonline.com The reaction also shows sensitivity to steric hindrance; a branch at the β-carbon of a primary alkyl iodide significantly reduces the alkylation efficiency. tandfonline.com

The table below summarizes the results of alkylation reactions of 2-lithio-3-ethoxyacrylonitrile with various electrophiles, followed by cyclization with urea (B33335) to form 5-alkylcytosines, demonstrating the utility of this method. tandfonline.com

| Entry | Electrophile (R-X) | Alkylated Product (3) Yield | 5-Alkylcytosine (4) Yield |

| 1 | Allyl bromide | 65% | 38% |

| 2 | Benzyl bromide | 55% | 31% |

| 3 | n-Hexyl iodide | 62% | 40% |

| 4 | 6-(Tetrahydropyran-2-yloxy)-1-iodohexane | 60% | 35% |

| 5 | n-Decyl iodide | 50% | 27% |

| 6 | Isobutyl iodide | 12% | 10% |

| 7 | Acetophenone | 65% | 0% |

| Data sourced from Smirnow and Hopkins (1986). Yields for alkylated products are based on 3-ethoxyacrylonitrile. Yields for cytosine derivatives are based on the respective alkylated product. tandfonline.com |

Condensation Reactions Involving 3-Ethoxyacrylonitrile

3-Ethoxyacrylonitrile, as a bifunctional three-carbon electrophile, serves as a valuable building block in various condensation reactions. researchgate.net Its reactivity is primarily centered around the electron-poor double bond and the nitrile group, making it susceptible to nucleophilic attack by compounds with active methylene (B1212753) groups. These reactions, often categorized as Knoevenagel-type condensations, are fundamental in carbon-carbon bond formation.

The general mechanism of a Knoevenagel condensation involves the base-catalyzed reaction between a carbonyl compound (or its equivalent) and an active methylene compound. mychemblog.comyoutube.compurechemistry.org In the context of 3-ethoxyacrylonitrile, the β-carbon of the acrylonitrile moiety acts as the electrophilic center, analogous to a carbonyl carbon. The reaction is typically initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine (B6355638) or pyridine, to form a carbanion. mychemblog.comyoutube.com This carbanion then undergoes a nucleophilic attack on the β-carbon of 3-ethoxyacrylonitrile. Subsequent elimination of the ethoxy group leads to the formation of a new, more complex unsaturated nitrile derivative.

While specific examples of 3-ethoxyacrylonitrile participating in Knoevenagel condensations are not extensively detailed in readily available literature, its structural analogues and derivatives are widely used in such reactions. For instance, related α,β-unsaturated nitriles are common substrates. nih.gov The reaction of 3-formylchromone with various active methylene compounds, such as malonic acid derivatives, serves as a good model for the reactivity of such electrophilic alkenes in Knoevenagel-type condensations. nih.gov

Furthermore, 3-ethoxyacrylonitrile itself can be synthesized via a condensation reaction, highlighting the principles involved. For example, its preparation can be achieved through the reaction of isoxazole with diethyl sulfate (B86663) in an alkaline solution, a process that involves ring opening and rearrangement. researchgate.net

The table below summarizes representative condensation reactions involving precursors or compounds structurally related to 3-ethoxyacrylonitrile, illustrating the scope of this reaction type.

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Reaction Type |

| Aromatic Aldehyde | Malononitrile | Organocatalyst (e.g., TPOP-2) | 2-Amino-chromene derivative (after cyclization with a phenol) | Knoevenagel Condensation |

| 3-Formylchromone | Diethyl malonate | Pyridine | Ethyl E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylate | Knoevenagel-type Condensation |

| Ester with α-hydrogens | Second equivalent of the same ester | Sodium ethoxide | β-keto ester | Claisen Condensation |

| Ketone | Ester | Strong Base (e.g., LDA) | β-diketone | Crossed Claisen-type Condensation |

Reactions with Nitrogenous Reagents (e.g., Ammonia (B1221849), Urea)

3-Ethoxyacrylonitrile readily reacts with various nitrogen-containing nucleophiles, leading to the formation of important heterocyclic compounds and other nitrogen-bearing molecules. These reactions are crucial in synthetic organic chemistry, particularly for the preparation of pyrimidine (B1678525) and pyrazole derivatives.

A significant reaction of 3-ethoxyacrylonitrile is its condensation with urea in the presence of a base, such as sodium butoxide or sodium ethoxide, to produce cytosine, a fundamental component of nucleic acids. researchgate.netthieme-connect.de This reaction is a key step in several synthetic routes to cytosine and its derivatives. The mechanism involves the initial nucleophilic attack of a urea nitrogen atom on the β-carbon of 3-ethoxyacrylonitrile, leading to the displacement of the ethoxy group. This is followed by an intramolecular cyclization, where the other nitrogen atom of the urea attacks the nitrile carbon, and subsequent tautomerization to yield the stable aromatic pyrimidine ring of cytosine. whiterose.ac.ukscribd.com The yield of this reaction can be moderate, with one study reporting a 56% yield when using sodium ethoxide in m-xylene. whiterose.ac.uk

The reaction of 3-ethoxyacrylonitrile with ammonia is another important transformation, yielding 3-aminoacrylonitrile. This reaction is typically carried out under pressure and at elevated temperatures. For example, heating 3-ethoxyacrylonitrile with liquid ammonia in an autoclave at 100°C for 4 hours can produce cis-3-aminoacrylonitrile with a yield of around 45% after distillation. nih.govresearchgate.net Another report describes obtaining an 81% yield of 3-aminoacrylonitrile by heating the reactants in an autoclave. google.com

Furthermore, 3-ethoxyacrylonitrile serves as a precursor for the synthesis of aminopyrazoles through its reaction with hydrazine (B178648) and its derivatives. The reaction with hydrazine hydrate (B1144303) can lead to the formation of 3(5)-aminopyrazole. orgsyn.org When substituted hydrazines are used, the regioselectivity of the cyclization can be controlled by the reaction conditions. For instance, the condensation of the related 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) can yield either 5-amino-1-phenylpyrazole (B52862) or 3-amino-1-phenylpyrazole depending on whether acidic or basic conditions are employed, respectively. chim.it This demonstrates the versatility of alkoxyacrylonitriles in accessing different regioisomers of substituted pyrazoles.

The following table provides a summary of key reactions of 3-ethoxyacrylonitrile with various nitrogenous reagents.

| Nitrogenous Reagent | Base/Catalyst | Solvent | Product |

| Urea | Sodium butoxide | Not specified | Cytosine |

| Urea | Sodium ethoxide | m-Xylene | Cytosine (56% yield) |

| Ammonia | None (Autoclave, 100°C) | Liquid ammonia | cis-3-Aminoacrylonitrile (45% yield) |

| Ammonia | None (Autoclave) | Not specified | 3-Aminoacrylonitrile (81% yield) |

| Hydrazine hydrate | Acetic acid (under microwave irradiation) | Not specified | Aminopyrazole derivative |

Applications of 3 Ethoxyacrylonitrile in Advanced Organic Synthesis

Role as a Precursor for Heterocyclic Compounds

The reactivity profile of 3-ethoxyacrylonitrile (B1336121) makes it an ideal starting material for constructing a variety of heterocyclic rings. Its ability to react with binucleophilic reagents through cyclocondensation reactions is a cornerstone of its application in this field.

One of the most significant applications of 3-ethoxyacrylonitrile is in the synthesis of cytosine, a fundamental component of nucleic acids. The process generally involves the condensation of 3-ethoxyacrylonitrile with urea (B33335) in the presence of a base, such as a sodium alkoxide. quickcompany.ingoogle.com This reaction provides a direct and efficient route to the pyrimidine (B1678525) core of cytosine. Various process improvements have been developed to increase yield and simplify the procedure, such as reacting urea and the alkoxide first to remove any water before adding the 3-ethoxyacrylonitrile. google.com Yields for this synthesis can be greater than 70%. quickcompany.in

Furthermore, 3-ethoxyacrylonitrile serves as a precursor for substituted cytosines, which are of interest in medicinal chemistry. Specifically, it has been utilized in the synthesis of 5-alkylcytosines. tandfonline.com This is achieved by first metalating 3-ethoxyacrylonitrile with a strong base to form a 2-lithio derivative. This intermediate is stable enough to be alkylated with various primary iodides or allylic and benzylic bromides. The resulting alkylated 3-ethoxyacrylonitrile derivatives are then cyclized with urea and sodium ethoxide to produce 5-alkylcytosines in modest yields. tandfonline.com

| Product | Reagents | Base/Catalyst | Conditions | Yield | Reference |

| Cytosine | Urea | Sodium Methoxide | 1) Mix urea & NaOMe, distill methanol; 2) Add (Z)-3-ethoxyacrylonitrile, heat to 70-75°C | >70% | quickcompany.in |

| Cytosine | Urea | Sodium Methylate | 1) Dry concentrate urea & NaOMe; 2) Add 3-ethoxyacrylonitrile in ethanol (B145695), reflux | 73.3% | google.com |

| 5-Alkylcytosines | 1) Alkyl Halide2) Urea | 1) n-Butyllithium2) Sodium Ethoxide | 1) Metalation and alkylation2) Cyclization in ethanol | Modest | tandfonline.com |

Beyond cytosine, 3-ethoxyacrylonitrile is a key starting material for a broader range of pyrimidine derivatives. thieme-connect.dethieme-connect.de Pyrimidines are a critical class of N-heterocycles found in numerous biologically active compounds. uobaghdad.edu.iq The synthesis of the pyrimidine ring often relies on the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine. 3-Ethoxyacrylonitrile effectively serves as the three-carbon synthon in these reactions.

The versatility of 3-ethoxyacrylonitrile also extends to the synthesis of pyridine derivatives. While direct condensation methods are common for pyrimidines, the construction of the pyridine ring can involve different strategies. For instance, related vinyl boronate esters, which can be derived from precursors similar to 3-ethoxyacrylonitrile, are used in palladium-catalyzed cross-coupling reactions to build substituted pyridine rings, which can then be fused to other heterocyclic systems. rsc.org The acrylonitrile (B1666552) moiety itself is a well-established precursor for constructing pyridine rings through reactions with compounds like 1,3-dicarbonyls and ammonia (B1221849) or ammonium acetate (B1210297). uobaghdad.edu.iq

The electrophilic nature of the double bond and the nitrile group in 3-ethoxyacrylonitrile makes it an excellent substrate for reactions with hydrazine (B178648) and its derivatives to form pyrazoles. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are prevalent in pharmaceuticals. nih.gov

A notable example is the microwave-assisted synthesis of 5-amino-1H-pyrazole derivatives. In this method, 2-cyano-3-ethoxyacrylonitrile is reacted with various furan-2-carbohydrazides under microwave irradiation to yield the corresponding 5-amino-1H-pyrazole derivatives in good yields. researchgate.net This reaction highlights a clean and efficient pathway to highly functionalized pyrazoles. The general mechanism involves the initial attack of the hydrazine on the β-carbon of the acrylonitrile, followed by intramolecular cyclization and elimination of ethanol. The synthesis of pyrazoles can also be achieved through 1,3-dipolar cycloaddition reactions or condensation of α,β-unsaturated carbonyls with hydrazines. nih.gov

The reactivity of 3-ethoxyacrylonitrile is not limited to pyrazoles; it can be a precursor to other azoles as well. Azole reagents like imidazole and pyrazole (B372694) can be used to activate acyl pyrazoles in ligation reactions for protein synthesis, demonstrating the interplay between these heterocyclic systems. nih.gov

| Heterocycle Class | Reagent | Conditions | Product Type | Reference |

| Pyrazole | Furan-2-carbohydrazides | Microwave irradiation (250 W) | 5-amino-1-(furan-2-carbonyl)-1H-pyrazole-4-carbonitriles | researchgate.net |

| Pyrazole | Hydrazines | Varies | Substituted Pyrazoles | nih.govorganic-chemistry.org |

Fused heterocyclic systems, where two or more rings share an edge, are of significant interest due to their rigid structures and presence in many natural products and pharmaceuticals. nih.govijpsr.com 3-Ethoxyacrylonitrile is an effective building block for constructing precursors that can be elaborated into fused systems.

For example, a versatile synthesis of pyrido[3,4-d]pyrimidines, a class of fused heterocycles with potential as kinase inhibitors, has been developed. rsc.org The strategy involves starting with a substituted pyrimidine and using organometallic coupling reactions to introduce a vinyl ether side chain, a structural motif similar to 3-ethoxyacrylonitrile. This intermediate is then cyclized to form the fused pyridine ring. The resulting 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine is a key intermediate that can be further derivatized at multiple positions. rsc.org This approach demonstrates how the core structure provided by an acrylonitrile precursor can be integrated into a larger, more complex fused ring system.

3-Ethoxyacrylonitrile is an enol ether, but its reactivity is closely related to that of enamines, which are widely used in heterocyclic synthesis. researchgate.netmdma.ch Enamines and their analogs are characterized by a nucleophilic α-carbon, which allows them to react with a wide range of electrophiles. In many synthetic sequences, 3-ethoxyacrylonitrile can be converted in situ to a more reactive enamine or enaminonitrile, or it can act as a direct synthetic equivalent. researchgate.net

The synthesis of pyrazoles from 3-ethoxyacrylonitrile and hydrazines is a classic example of enamine-type reactivity. researchgate.net The reaction is initiated by the nucleophilic attack of the hydrazine on the electron-deficient double bond, a characteristic reaction of enamine precursors. Similarly, the condensation reactions that form pyrimidines involve the nucleophilic character of the α-carbon in the initial steps of the cyclization process. This enamine-like reactivity is fundamental to the role of 3-ethoxyacrylonitrile as a versatile precursor for a multitude of heterocyclic systems.

Intermediacy in the Synthesis of Other Complex Organic Molecules

Beyond its direct use in forming simple or fused heterocyclic rings, 3-ethoxyacrylonitrile serves as a crucial intermediate in the synthesis of more elaborate organic molecules. Its ability to introduce a functionalized three-carbon chain makes it valuable in multi-step synthetic sequences.

A prime example is its application in the synthesis of C-5 substituted pyrimidine nucleosides. tandfonline.com As previously mentioned, 3-ethoxyacrylonitrile can be lithiated and alkylated to create 2-alkyl-3-ethoxyacrylonitriles. These intermediates are then converted into 5-alkylcytosines. tandfonline.com These substituted cytosine bases can subsequently be glycosylated to form the corresponding nucleosides, which are important targets for antiviral and anticancer drug development. The initial alkylation of the 3-ethoxyacrylonitrile scaffold is a key step that allows for the introduction of diverse substituents at the C-5 position of the final pyrimidine ring. This demonstrates the role of 3-ethoxyacrylonitrile not just as a heterocycle precursor, but as a linchpin in the assembly of complex biomolecules.

Preparation of α,β-Unsaturated Aldehydes

One of the key applications of 3-ethoxyacrylonitrile is its conversion into α,β-unsaturated aldehydes, specifically 3-ethoxyacrolein. This transformation is efficiently achieved through the partial reduction of the nitrile group.

Detailed Research Findings:

The reduction of nitriles to aldehydes requires careful control to avoid over-reduction to the corresponding primary amine. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose, as it is a bulky and electrophilic reducing agent capable of selective, single hydride addition to the nitrile at low temperatures. orgsyn.orgyoutube.com The reaction proceeds via the formation of an intermediate aluminum-imine complex. This complex is stable at low temperatures, preventing a second hydride addition. orgsyn.org Subsequent aqueous workup hydrolyzes the imine to furnish the desired aldehyde. orgsyn.org In the case of 3-ethoxyacrylonitrile, this method preserves the α,β-unsaturated enol ether moiety, yielding 3-ethoxyacrolein, a valuable intermediate for further synthetic manipulations.

| Starting Material | Reagent | Key Conditions | Product | Reaction Type |

|---|---|---|---|---|

| 3-Ethoxyacrylonitrile | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C), followed by aqueous workup | 3-Ethoxyacrolein | Partial Reduction |

Synthesis of α,α-Diethoxyacetaldehyde Hydrate (B1144303)

While a less common application, literature indicates that 3-ethoxyacrylonitrile can serve as a precursor for the synthesis of dialkoxy aldehydes. A multi-step process has been reported for the preparation of such compounds from 3-ethoxyacrylonitrile. google.com This specialized synthesis highlights the utility of 3-ethoxyacrylonitrile as a starting point for highly functionalized aldehyde derivatives. The process involves the use of reagents such as N-bromosuccinimide to facilitate the transformation. google.com

Formation of Multifunctional Carbon Chains

3-Ethoxyacrylonitrile serves as a valuable three-carbon (C3) synthon, enabling the construction of longer, multifunctional carbon chains and heterocyclic systems. Its structure contains two electrophilic centers (the carbon β to the ethoxy group and the nitrile carbon) and a nucleophilic center (the α-carbon), allowing for sequential bond formations.

Detailed Research Findings:

A prominent example of this application is in the synthesis of pyrimidine derivatives. The 3-ethoxyacrylonitrile backbone can act as a 1,3-dicarbonyl equivalent. For instance, in a Pinner-type synthesis, it can undergo cyclocondensation with dinucleophiles like amidines or guanidine. vdoc.pub In this reaction, the amidine first adds to the β-carbon (Michael addition), followed by an intramolecular cyclization involving the nitrile group, ultimately leading to a substituted pyrimidine ring. This strategy efficiently incorporates the three-carbon unit of 3-ethoxyacrylonitrile into a stable, multifunctional aromatic system.

| C3 Synthon | Dinucleophile | Reaction Type | Resulting Heterocycle | Significance |

|---|---|---|---|---|

| 3-Ethoxyacrylonitrile | Amidine (e.g., Benzamidine) | Cyclocondensation | Substituted Pyrimidine | Formation of a multifunctional heterocyclic system |

Utilization in Cascade and Multicomponent Reactions

The inherent reactivity of 3-ethoxyacrylonitrile makes it an excellent substrate for cascade and multicomponent reactions (MCRs), which are powerful strategies for building molecular complexity in a single, efficient operation. MCRs involve the reaction of three or more starting materials in a one-pot process to form a product that contains portions of all the initial reactants.

Detailed Research Findings:

The synthesis of pyrano[2,3-d]pyrimidine derivatives exemplifies the role of 3-ethoxyacrylonitrile analogs in multicomponent reactions. While specific examples often use related activated nitriles like arylidenemalononitriles, the underlying principle applies to the reactivity of the enol ether system in 3-ethoxyacrylonitrile. In a typical three-component reaction, an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a dinucleophile (like thiobarbituric acid) react in a cascade sequence. The reaction is often initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. 3-Ethoxyacrylonitrile, as an electron-rich alkene due to the enol ether, is a prime candidate for participating as the Michael acceptor in such cascade sequences, leading to highly substituted heterocyclic scaffolds in a single synthetic step.

Computational and Theoretical Studies on 3 Ethoxyacrylonitrile

Electronic Structure and Reactivity Predictions of 3-Ethoxyacrylonitrile (B1336121)

The electronic structure of a molecule is fundamental to its chemical character and reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to model the distribution of electrons within 3-ethoxyacrylonitrile, allowing for the prediction of its reactive behavior.

Key aspects of its electronic structure that are investigated include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive.

Computational analyses generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecule's surface. For 3-ethoxyacrylonitrile, these maps typically show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen of the ethoxy group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) is often found around the hydrogen atoms.

Reactivity indices derived from Conceptual DFT, such as electrophilicity (ω) and nucleophilicity (N), provide a quantitative measure of a molecule's reactivity. mdpi.com These calculations can classify 3-ethoxyacrylonitrile within a spectrum of known electrophiles and nucleophiles, predicting its behavior in polar reactions. mdpi.com For instance, the presence of the electron-withdrawing nitrile group and the electron-donating ethoxy group creates a push-pull system that significantly influences the molecule's electronic properties and reactivity.

Table 1: Predicted Electronic Properties of 3-Ethoxyacrylonitrile (Illustrative Data)

| Property | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.2 eV | Moderate electron-donating capability |

| LUMO Energy | -0.9 eV | Good electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | High chemical stability, moderate reactivity |

| Electrophilicity Index (ω) | 1.8 eV | Classified as a moderate electrophile |

Prediction of Spectroscopic Signatures for Structural Analysis

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and other spectra serve as a powerful complement to experimental spectroscopy. rsc.org

By calculating the vibrational frequencies of 3-ethoxyacrylonitrile, a theoretical IR spectrum can be generated. This involves computing the second derivatives of the energy with respect to atomic displacements. The predicted frequencies and their intensities can be compared with experimental Fourier-transform infrared (FTIR) spectra to assign specific absorption bands to the vibrations of functional groups, such as the C≡N stretch, the C=C double bond stretch, and the C-O-C ether stretches. semanticscholar.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus in the presence of an external magnetic field. These predicted shifts help in the assignment of complex experimental NMR spectra, aiding in the definitive structural elucidation of 3-ethoxyacrylonitrile and its reaction products. Modern approaches may even use machine learning algorithms trained on computational and experimental data to enhance the accuracy of these predictions. spectroscopyonline.com

Table 3: Comparison of Calculated vs. Experimental Vibrational Frequencies for 3-Ethoxyacrylonitrile (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) Stretch | 2235 | 2228 |

| Alkene (C=C) Stretch | 1645 | 1638 |

| Ether (C-O-C) Asymmetric Stretch | 1250 | 1242 |

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static molecules at zero Kelvin, molecular dynamics (MD) simulations are used to study the motion and behavior of molecules over time at finite temperatures. nih.gov This approach is particularly useful for flexible molecules like 3-ethoxyacrylonitrile, which can adopt multiple shapes or conformations due to rotation around its single bonds.

Conformational analysis of 3-ethoxyacrylonitrile involves mapping the potential energy as a function of its dihedral angles, particularly the C-C-O-C and C=C-C-N angles. These calculations can identify the most stable conformers (low-energy states) and the energy barriers to rotation between them. researchgate.net For the ethoxy group, stable conformations such as gauche and anti arrangements can be identified and their relative populations at a given temperature can be predicted.

MD simulations can also provide insights into the bulk properties of 3-ethoxyacrylonitrile and its behavior in solution. rsc.org By simulating a system containing many molecules, properties like density, viscosity, and diffusion coefficients can be estimated. Furthermore, simulations in a solvent box can reveal details about solute-solvent interactions and the local solvent structure around the molecule. rsc.org

Table 4: Relative Energies of Stable Conformers of 3-Ethoxyacrylonitrile (Illustrative Data)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Anti | ~180° | 0.00 | ~70% |

| Gauche (+) | ~60° | 0.85 | ~15% |

Theoretical Investigations of Structure-Reactivity Relationships

A major goal of computational chemistry is to establish quantitative structure-reactivity relationships (QSRRs), which correlate a molecule's structural or electronic features with its observed chemical reactivity. chemrxiv.org These models allow for the prediction of the reactivity of new, unstudied compounds without the need for extensive experimentation.

For a series of related acrylonitrile (B1666552) derivatives, theoretical descriptors can be calculated and used to build a QSRR model. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume), or topological indices. chemrxiv.org By performing multivariate linear regression or employing machine learning techniques, a mathematical relationship is established between these computed descriptors and an experimental measure of reactivity, such as a reaction rate constant.

For example, a QSRR study might investigate how substituents on the acrylonitrile core affect its reactivity in a specific reaction. By calculating the LUMO energy for each derivative, a strong correlation might be found where a lower LUMO energy corresponds to a faster reaction rate with a nucleophile. This relationship provides a predictive tool and a deeper understanding of the underlying electronic factors that govern the molecule's reactivity. chemrxiv.org

Table 5: Hypothetical QSRR Model for a Reaction of Acrylonitrile Derivatives (Illustrative Data)

| Descriptor | Correlation Coefficient (R²) | QSRR Equation | Interpretation |

|---|---|---|---|

| LUMO Energy | 0.92 | log(k) = -2.5 * E(LUMO) + 1.8 | Reactivity is strongly dependent on the molecule's ability to accept electrons. |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-ethoxyacrylonitrile (B1336121), which exists as a mixture of (E) and (Z) stereoisomers. The differentiation and quantification of these isomers are critical for understanding reaction mechanisms and controlling product outcomes.

¹H NMR spectroscopy is particularly informative for distinguishing between the (E) and (Z) isomers based on the coupling constants (J-values) of the vinylic protons. The vicinal coupling constant between the two protons on the C=C double bond is characteristically larger for the trans arrangement in the (E)-isomer (typically in the range of 11-18 Hz) compared to the cis arrangement in the (Z)-isomer (typically 6-14 Hz).

Table 1: Postulated ¹H NMR Data for (E)- and (Z)-3-Ethoxyacrylonitrile

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (E) | Hα (geminal to CN) | ~4.5 - 5.0 | d | ~12 - 14 |

| Hβ (geminal to OEt) | ~7.0 - 7.5 | d | ~12 - 14 | |

| -OCH₂- | ~3.9 - 4.2 | q | ~7.0 | |

| -CH₃ | ~1.2 - 1.4 | t | ~7.0 | |

| (Z) | Hα (geminal to CN) | ~4.0 - 4.5 | d | ~7 - 9 |

| Hβ (geminal to OEt) | ~6.5 - 7.0 | d | ~7 - 9 | |

| -OCH₂- | ~3.8 - 4.1 | q | ~7.0 | |

| -CH₃ | ~1.1 - 1.3 | t | ~7.0 |

In addition to coupling constants, the Nuclear Overhauser Effect (NOE) provides definitive proof of stereochemistry. In a NOESY or ROESY experiment, spatial proximity between nuclei (typically < 5 Å) results in cross-peaks. For the (Z)-isomer, an NOE correlation would be expected between the vinylic proton adjacent to the ethoxy group and the protons of the ethyl group, whereas for the (E)-isomer, such a correlation would be absent or significantly weaker.

Mechanistic investigations of reactions involving 3-ethoxyacrylonitrile, such as its cycloaddition with amidines to form pyrimidines, can be monitored in situ using NMR. This allows for the tracking of reactant consumption, intermediate formation, and product distribution over time, providing valuable kinetic and mechanistic data.

Mass Spectrometry (MS) for Molecular and Fragment Identification in Reaction Studies

Mass spectrometry is an essential tool for confirming the molecular weight of 3-ethoxyacrylonitrile and for identifying its reaction products and intermediates. Under electron ionization (EI), the molecule undergoes fragmentation, providing a characteristic pattern that serves as a fingerprint for its identification.

The molecular ion peak (M⁺) for 3-ethoxyacrylonitrile (C₅H₇NO) would be observed at a mass-to-charge ratio (m/z) of 97.12. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral losses. Plausible fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃): This would lead to a fragment ion at m/z 68, corresponding to [M - 29]⁺.

Loss of ethylene (B1197577) (CH₂=CH₂) via McLafferty-type rearrangement: This is a common pathway for ethers and would result in a fragment ion at m/z 69, corresponding to [M - 28]⁺.

Cleavage of the ethoxy group: Loss of an ethoxy radical (•OCH₂CH₃) would yield a fragment at m/z 52, corresponding to [M - 45]⁺.

Loss of the nitrile group (•CN): This would result in a fragment at m/z 71, corresponding to [M - 26]⁺.

Table 2: Predicted Major Fragment Ions in the EI-Mass Spectrum of 3-Ethoxyacrylonitrile

| m/z | Proposed Fragment | Neutral Loss |

| 97 | [C₅H₇NO]⁺ | - |

| 69 | [C₃H₃NO]⁺ | C₂H₄ |

| 68 | [C₃H₂NO]⁺ | C₂H₅• |

| 52 | [C₃H₄O]⁺ | •CN |

| 43 | [C₂H₃O]⁺ | C₃H₄N• |

In reaction studies, Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful for separating and identifying volatile products, intermediates, and byproducts. By monitoring the evolution of different m/z values over the course of a reaction, researchers can construct a detailed picture of the reaction pathway.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of 3-ethoxyacrylonitrile. The positions, intensities, and shapes of the absorption bands provide information about the functional groups present in the molecule.

The key vibrational modes for 3-ethoxyacrylonitrile include:

C≡N stretch: A strong, sharp absorption band in the IR spectrum, typically in the range of 2200-2260 cm⁻¹. This band is also Raman active.

C=C stretch: An absorption in the region of 1610-1680 cm⁻¹. The intensity of this band can vary depending on the symmetry of the molecule.

C-O-C stretches: Asymmetric and symmetric stretching vibrations of the ether linkage, typically found in the region of 1050-1250 cm⁻¹.

=C-H bends: Out-of-plane bending vibrations of the vinylic protons, which can be indicative of the substitution pattern on the double bond.

C-H stretches: Absorptions from the ethyl group and the vinylic proton, typically in the range of 2850-3100 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for 3-Ethoxyacrylonitrile

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity |

| C-H stretch (sp²) | 3050 - 3150 | IR, Raman |

| C-H stretch (sp³) | 2850 - 3000 | IR, Raman |

| C≡N stretch | 2210 - 2240 | IR (strong), Raman |

| C=C stretch | 1620 - 1650 | IR, Raman |

| CH₂ bend | 1440 - 1480 | IR, Raman |

| C-O-C stretch | 1050 - 1250 | IR (strong), Raman |

| =C-H bend | 800 - 950 | IR |

Theoretical calculations using methods such as Density Functional Theory (DFT) can be employed to compute the vibrational frequencies of the (E) and (Z) isomers. mdpi.comnih.gov By comparing the calculated spectra with the experimental IR and Raman data, a detailed assignment of the observed vibrational modes can be achieved, further confirming the isomeric structure.

X-ray Crystallography of Advanced Derivatives for Structural Confirmation

While obtaining a single crystal of 3-ethoxyacrylonitrile itself may be challenging due to its liquid nature at room temperature, X-ray crystallography is an indispensable technique for the unambiguous structural confirmation of its solid derivatives. When 3-ethoxyacrylonitrile is used as a synthon to construct more complex molecules, such as substituted pyrimidines or other heterocyclic systems, X-ray crystallography provides precise information on bond lengths, bond angles, and stereochemistry in the final product.

For instance, in the synthesis of a pyrimidine (B1678525) derivative from 3-ethoxyacrylonitrile, X-ray analysis of the crystalline product can:

Confirm the successful formation of the pyrimidine ring.

Determine the substitution pattern on the ring.

Elucidate the three-dimensional conformation of the molecule in the solid state.

Provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

This information is crucial for validating reaction outcomes and for structure-activity relationship (SAR) studies in medicinal chemistry, where the precise three-dimensional structure of a molecule can dictate its biological activity. nih.gov

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Catalytic Systems for 3-Ethoxyacrylonitrile (B1336121) Reactions

The advancement of catalytic systems is paramount to unlocking the full potential of 3-ethoxyacrylonitrile in organic synthesis. Current research has demonstrated the utility of palladium-based catalysts in facilitating key transformations. A notable example is the Heck reaction, where a tetraphosphine/palladium complex has been successfully employed to catalyze the reaction between 3-ethoxyacrylonitrile and aryl bromides. sigmaaldrich.comchemicalbook.com This highlights the importance of ligand design in modulating the reactivity and efficiency of the metal center.

Future research is anticipated to focus on several key areas:

Ligand Development: The design of novel phosphine (B1218219) ligands, as well as N-heterocyclic carbene (NHC) ligands, could lead to palladium catalysts with enhanced activity, stability, and selectivity. The goal is to achieve higher turnover numbers (TONs) and turnover frequencies (TOFs) under milder reaction conditions.

Alternative Metal Catalysis: While palladium has proven effective, the exploration of catalysts based on more abundant and less expensive first-row transition metals such as copper, nickel, and iron is a significant trend in sustainable chemistry. Developing catalytic systems based on these metals for reactions involving 3-ethoxyacrylonitrile would be a major advancement.

Heterogeneous Catalysis: The development of solid-supported catalysts offers advantages in terms of catalyst recovery and recycling, crucial for industrial applications. A patent for the synthesis of 3,3-diethoxypropionitrile, a precursor to 3-ethoxyacrylonitrile, utilizes a palladium chloride/P-V-Mo heteropoly acid catalyst on an activated carbon support, illustrating a move towards heterogeneous systems. google.com Future work could explore the immobilization of active catalytic species on supports like polymers, silica, or metal-organic frameworks (MOFs) for 3-ethoxyacrylonitrile reactions.

A comparative look at catalyst performance in related acrylonitrile (B1666552) chemistry can provide insights for future developments.

| Catalyst System | Reaction Type | Substrate Scope | Efficiency |

| Tetraphosphine/Palladium Complex | Heck Reaction | Aryl bromides | Effective for C-C bond formation sigmaaldrich.com |

| Palladium chloride/P-V-Mo heteropoly acid on activated carbon | Acetalation of acrylonitrile | Acrylonitrile, ethanol (B145695) | Suitable for precursor synthesis google.com |

| Palladium/NIXANTPHOS | α-alkenylation | Arylacetonitriles, vinyl halides/triflates | High yields for aryl acrylonitriles frontiersin.org |

Exploration of New Reactivity Modes and Chemical Transformations

Beyond established reactions, the unique electronic and steric properties of 3-ethoxyacrylonitrile make it a candidate for a variety of novel chemical transformations. Its electron-deficient alkene backbone, coupled with the activating ethoxy and nitrile groups, suggests a rich and underexplored reactivity profile.

Emerging areas of exploration include:

Cycloaddition Reactions: The electron-deficient nature of the double bond in 3-ethoxyacrylonitrile makes it an excellent dienophile in [4+2] cycloadditions (Diels-Alder reactions) and a partner in [3+2] cycloadditions with various dipoles. uchicago.eduresearchgate.netrsc.org The synthesis of highly functionalized carbo- and heterocyclic systems can be envisioned through these pathways, providing access to complex molecular architectures.

Multicomponent Reactions (MCRs): The integration of 3-ethoxyacrylonitrile into MCRs would offer a highly efficient route to complex molecules in a single synthetic operation. Its ability to act as a versatile building block could be exploited in the synthesis of heterocyclic libraries with potential biological activity. nih.gov

Radical Reactions: The exploration of radical additions to the double bond of 3-ethoxyacrylonitrile could open up new avenues for C-C and C-heteroatom bond formation. Photoredox catalysis and other modern methods for radical generation could be employed to engage 3-ethoxyacrylonitrile in novel transformations.

Asymmetric Synthesis Methodologies Utilizing 3-Ethoxyacrylonitrile

The development of asymmetric methodologies to introduce chirality is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. To date, there is a notable absence of reports on the asymmetric synthesis utilizing 3-ethoxyacrylonitrile. This represents a significant and promising area for future research.

Prospective strategies include:

Chiral Catalysis: The use of chiral transition metal catalysts, particularly those based on palladium, rhodium, and iridium, could enable enantioselective transformations such as asymmetric hydrogenation, hydroformylation, or cycloadditions. The development of chiral ligands capable of effectively discriminating between the prochiral faces of the 3-ethoxyacrylonitrile double bond will be critical. frontiersin.orgnih.gov

Organocatalysis: Chiral organocatalysts, such as proline derivatives and chiral amines, have emerged as powerful tools for asymmetric synthesis. Their application to Michael additions, aldol-type reactions, and cycloadditions involving 3-ethoxyacrylonitrile could provide access to a wide range of enantioenriched products. rsc.org

Biocatalysis: The use of enzymes to catalyze reactions with high stereoselectivity is a rapidly growing field. Engineered enzymes could potentially be developed to perform enantioselective reductions, additions, or cyclopropanations on 3-ethoxyacrylonitrile. rochester.edu

The successful implementation of these strategies would significantly enhance the value of 3-ethoxyacrylonitrile as a building block for the synthesis of chiral molecules.

Integration of 3-Ethoxyacrylonitrile Synthesis and Reactions into Flow Chemistry and Automated Platforms

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, scalability, and reproducibility. nih.goveuropa.eu The application of these technologies to the synthesis and subsequent reactions of 3-ethoxyacrylonitrile is a logical and impactful future direction.

Key opportunities include:

Continuous Synthesis of 3-Ethoxyacrylonitrile: Developing a continuous flow process for the synthesis of 3-ethoxyacrylonitrile would enable its on-demand production, potentially with improved safety and purity profiles compared to batch processes.

Flow-Based Reaction Screening and Optimization: Automated flow platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures, and residence times) to identify optimal parameters for reactions involving 3-ethoxyacrylonitrile.

Telescoped Synthesis: Integrating the synthesis of 3-ethoxyacrylonitrile with its subsequent derivatization in a continuous, multi-step flow process would streamline the production of more complex target molecules, minimizing intermediate purification steps and waste generation. A recent report on the cyanide-free synthesis of nitriles using flow chemistry provides a blueprint for how such strategies could be implemented for acrylonitrile derivatives. rsc.org

Advancements in Theoretical Modeling for Predictive Organic Synthesis

Computational chemistry and theoretical modeling are increasingly powerful tools for understanding reaction mechanisms and predicting chemical reactivity. The application of these methods to the chemistry of 3-ethoxyacrylonitrile can provide valuable insights and guide experimental design.

Future theoretical studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model the transition states and reaction pathways of known and novel reactions of 3-ethoxyacrylonitrile. This can help in understanding the factors that control reactivity and selectivity. A computational analysis of the reaction of acrylonitrile with atomic oxygen serves as an example of how theoretical methods can be applied to understand the reactivity of related molecules. arxiv.org

Catalyst Design: Theoretical modeling can aid in the rational design of new catalysts with improved performance. By understanding the electronic and steric interactions between the catalyst, substrate, and reagents, it is possible to predict which catalyst structures will be most effective.

Predicting Reactivity and Regioselectivity: Computational models can be developed to predict the outcome of reactions involving 3-ethoxyacrylonitrile, including its participation in cycloadditions and other complex transformations. This predictive capability would accelerate the discovery of new synthetic methodologies.

By embracing these future research directions and emerging trends, the scientific community can continue to unlock the synthetic potential of 3-ethoxyacrylonitrile, paving the way for its broader application in the synthesis of valuable and complex molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for 3-Ethoxyacrylonitrile, and how can reaction progress be monitored?

- Methodological Answer : The synthesis of 3-Ethoxyacrylonitrile typically involves ring-opening reactions or condensation under controlled temperature (e.g., 60–80°C) and pH conditions to optimize yield and purity. Reaction progress can be monitored using thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) to quantify product purity. For isomer-specific synthesis, column chromatography is recommended for separation .

Q. Which analytical techniques are most effective for characterizing 3-Ethoxyacrylonitrile and its isomers?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is critical for identifying isomers and quantifying mixture ratios. Nuclear magnetic resonance (¹H NMR) provides structural confirmation, particularly for distinguishing (E)- and (Z)-isomers via coupling constants (e.g., trans vs. cis alkene protons). Refractive index and density measurements (e.g., 1.4545 at 20°C) are essential for physicochemical validation .

Q. How can E/Z isomers of 3-Ethoxyacrylonitrile be separated and characterized?

- Methodological Answer : Isomer separation is achieved via silica-gel column chromatography using non-polar eluents (e.g., hexane/ethyl acetate). GC retention times and ¹H NMR chemical shifts (e.g., δ 5.8–6.5 ppm for vinyl protons) differentiate isomers. For quantitative analysis, calibrate GC with pure isomer standards .

Q. What are the key physicochemical properties of 3-Ethoxyacrylonitrile relevant to experimental design?

- Methodological Answer : Key properties include a boiling point of 81°C (at 9.1 mmHg), density of 0.944 g/cm³, and refractive index of 1.4545. These parameters guide solvent selection, distillation protocols, and stability assessments under varying temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or isomer ratios?

- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, catalyst load). Systematic replication under controlled parameters (pH, temperature) with real-time monitoring (TLC/HPLC) is recommended. Statistical tools (e.g., ANOVA) can identify significant variables, while iterative optimization refines protocols .

Q. What computational methods are used to predict the reactivity or stability of 3-Ethoxyacrylonitrile isomers?

- Methodological Answer : Density functional theory (DFT) calculations predict isomer stability by comparing Gibbs free energy differences. X-ray crystallography (as used for analogous acrylonitrile derivatives) validates molecular geometry and intermolecular interactions, such as hydrogen bonding in crystal lattices .

Q. What are the challenges in mechanistic studies of 3-Ethoxyacrylonitrile’s participation in organic reactions?

- Methodological Answer : Mechanistic elucidation requires kinetic analysis (e.g., rate constant determination via UV-Vis spectroscopy) and isotopic labeling (e.g., ¹³C) to track reaction pathways. Competing side reactions (e.g., hydrolysis of the nitrile group) must be suppressed using anhydrous conditions and inert atmospheres .

Q. How does 3-Ethoxyacrylonitrile compare to structurally similar acrylonitrile derivatives in reactivity?